molecular formula C20H34N2O B1251407 Pseudodistomin F

Pseudodistomin F

カタログ番号: B1251407
分子量: 318.5 g/mol
InChIキー: OFSZNJWXVVKUPZ-QVYNGYPTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pseudodistomin F, also known as this compound, is a useful research compound. Its molecular formula is C20H34N2O and its molecular weight is 318.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What experimental approaches are used to confirm the absolute configuration of Pseudodistomin F?

Methodological Answer: Absolute configuration determination typically combines asymmetric synthesis with spectroscopic analysis. For example, conjugate addition of chiral amides (e.g., lithium (S)-N-allyl-N-(α-methyl-p-methoxybenzyl)amide) can establish stereocenters, followed by iodolactonization to generate additional stereogenic centers . Optical rotation comparisons with structurally similar alkaloids (e.g., Pseudodistomin C) and NMR coupling constant analysis (e.g., 3JH-H^3J_{\text{H-H}} for diene geometry) further validate configurations .

Q. How is the tridecadienyl side chain in this compound synthesized and characterized?

Methodological Answer: The side chain is constructed via decarboxylative coupling of a carboxylic acid with a dialkylzinc reagent. Post-synthesis, 1H^1\text{H} and 13C^{13}\text{C} NMR spectroscopy are employed to confirm (E,E)-diene geometry, while mass spectrometry verifies molecular weight. Synthetic intermediates are compared to natural isolates using retention times in HPLC and optical activity measurements .

Advanced Research Questions

Q. What stereochemical challenges arise during the asymmetric synthesis of this compound, and how are they resolved?

Methodological Answer: Key challenges include controlling the C(2)- and C(5)-stereocenters. A tethering strategy during iodide displacement ensures nitrogen introduction at C(5) without racemization. Diastereomeric intermediates are separated via chiral chromatography, and their configurations are confirmed through NOESY correlations and X-ray crystallography of derivatives (e.g., iodolactones) .

Q. How can researchers address contradictions between proposed and revised structures of Pseudodistomin alkaloids?

Methodological Answer: Discrepancies (e.g., initial misassignments in Pseudodistomins A and B) are resolved by synthesizing both proposed and revised structures and comparing their spectral data (NMR, [α]D_D) to natural isolates. Systematic J-based configuration analysis (JBCA) and computational modeling (e.g., DFT-NMR) further reconcile conflicting interpretations .

Q. What frameworks (e.g., FINER criteria) are applicable when designing studies on this compound’s bioactivity?

Methodological Answer: The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guides hypothesis formulation. For example:

  • Feasibility : Use scalable synthetic routes (e.g., <10 steps) to produce sufficient quantities for cytotoxicity assays.
  • Novelty : Explore understudied targets (e.g., marine alkaloid interactions with microtubule proteins).
  • Ethical : Adhere to Nagoya Protocol guidelines for marine natural product research .

Q. Data Analysis and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by:

  • Including detailed experimental steps (e.g., reaction temperatures, solvent ratios) in the main text or supplementary materials.
  • Providing characterization data (e.g., NMR spectra, HPLC traces) for all novel compounds.
  • Cross-referencing synthetic intermediates with prior literature (e.g., Pseudodistomin E derivatives) to validate reproducibility .

Q. What statistical or computational tools are recommended for analyzing this compound’s structure-activity relationships (SAR)?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets, validated by MD simulations (e.g., GROMACS). Pair with multivariate analysis (e.g., PCA of cytotoxicity data) to identify key structural motifs influencing activity .

Q. Tables for Quick Reference

Table 1: Key Spectral Data for this compound Derivatives

Derivative[α]D_D (c in MeOH)1H^1\text{H} NMR (δ, ppm)Reference
Iodolactone A-22.5 (0.5)5.45 (dd, J=15.2, 8.7 Hz)
Tridecadienyl ester-19.8 (0.3)2.30 (m, 2H)

Table 2: Common Pitfalls in Pseudodistomin Research and Solutions

PitfallSolution
Misassignment of diene geometryUse 3JH-H^3J_{\text{H-H}} analysis and NOESY
Low synthetic yieldOptimize via Design of Experiments (DoE)
Data irreproducibilityArchive raw spectra and chromatograms

特性

分子式

C20H34N2O

分子量

318.5 g/mol

IUPAC名

(2S,4R,5S)-5-amino-2-[(1E,3E,8E,10E)-pentadeca-1,3,8,10-tetraenyl]piperidin-4-ol

InChI

InChI=1S/C20H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-20(23)19(21)17-22-18/h5-8,12-15,18-20,22-23H,2-4,9-11,16-17,21H2,1H3/b6-5+,8-7+,13-12+,15-14+/t18-,19+,20-/m1/s1

InChIキー

OFSZNJWXVVKUPZ-QVYNGYPTSA-N

異性体SMILES

CCCC/C=C/C=C/CCC/C=C/C=C/[C@@H]1C[C@H]([C@H](CN1)N)O

正規SMILES

CCCCC=CC=CCCCC=CC=CC1CC(C(CN1)N)O

同義語

pseudodistomin F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。